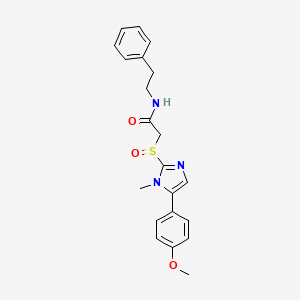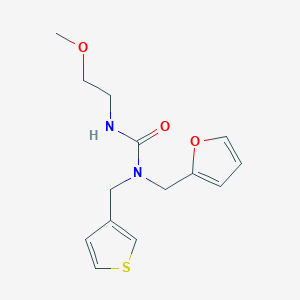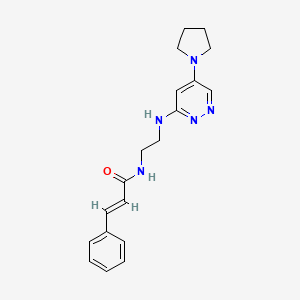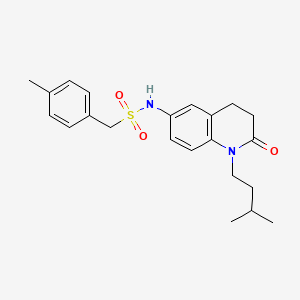
Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is represented by the formula C16H31N3O4 . Its InChI key is KVRCCPSVLYCERO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in the development of safer plasticizers. It has been used in copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics to polyvinyl chloride (PVC), mitigating the health and environmental risks associated with traditional phthalate plasticizers.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 329.44 . The compound should be stored at a temperature of 4 °C .科学的研究の応用
Covalently Linked Plasticizers
Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is involved in the development of safer plasticizers. Research by Earla and Braslau (2014) demonstrated the use of copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics, such as di(2-ethylhexyl)-1H-triazole-4,5-dicarboxylate (DEHT), to polyvinyl chloride (PVC). This approach mitigates the health and environmental risks associated with traditional phthalate plasticizers by preventing their leaching from PVC products (Earla & Braslau, 2014).
Crystal Engineering
In the field of crystal engineering, Remenar et al. (2003) explored the cocrystallization of antifungal drugs with 1,4-dicarboxylic acids to enhance the solubility and bioavailability of water-insoluble drugs. This research underlines the potential of this compound derivatives in creating more effective pharmaceutical formulations by facilitating better drug delivery mechanisms (Remenar et al., 2003).
CO2 Adsorption
Gomes, Bhanja, and Bhaumik (2015) synthesized a triazine functionalized covalent organic polymer for CO2 adsorption, showcasing the relevance of this compound in environmental applications. Their work highlights the potential of such materials in capturing and storing CO2, addressing one of the critical challenges in combating climate change (Gomes, Bhanja, & Bhaumik, 2015).
Biomedical Applications
In biomedical research, Gai et al. (2015) reported on the synthesis of triazamacrocyclic hydroxypyridinonate derivatives as potential metal chelators for biomedical applications. This synthesis involves this compound as a key intermediate, highlighting its utility in developing chelators that could be critical in medical imaging, drug delivery, and therapy (Gai et al., 2015).
Material Science and Catalysis
Research on material science and catalysis also features applications of this compound. For instance, Kamata et al. (2008) utilized a dicopper-substituted silicotungstate for the 1,3-dipolar cycloaddition of organic azides to alkynes, showcasing the compound's utility in synthesizing 1,2,3-triazole derivatives. This process is crucial for the development of new materials and pharmaceuticals (Kamata et al., 2008).
Safety and Hazards
特性
IUPAC Name |
ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCPSVLYCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)
![1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2669837.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)



![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)



